5-(1H-Imidazol-4-YL)furan-2-carbaldehyde
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Overview
Description
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfuran-2-carbaldehyde with hydroxyamine oxime acetates in methanol. The reaction is carried out at room temperature (20-25°C) for 24 hours, followed by evaporation under vacuum to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The imidazole ring is known to interact with metal ions and proteins, which may contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfuran-2-carbaldehyde: A related compound with similar structural features.
4-Methyl-5-imidazolecarboxaldehyde: Another imidazole derivative with a different substitution pattern.
Uniqueness
5-(1H-Imidazol-4-YL)furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-1-2-8(12-6)7-3-9-5-10-7/h1-5H,(H,9,10) |
InChI Key |
DRSDLLXGEOLOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CN=CN2)C=O |
Origin of Product |
United States |
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